molecular formula C3H4N2S3 B7723173 5-methylsulfanyl-1,3,4-thiadiazole-2-thiol

5-methylsulfanyl-1,3,4-thiadiazole-2-thiol

Cat. No.: B7723173
M. Wt: 164.3 g/mol
InChI Key: CFWGYKRJMYXYND-UHFFFAOYSA-N
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Description

5-methylsulfanyl-1,3,4-thiadiazole-2-thiol is an organic compound with the molecular formula C3H4N2S3. It is a member of the thiadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylsulfanyl-1,3,4-thiadiazole-2-thiol typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-methylsulfanyl-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfur-containing heterocycles.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

5-methylsulfanyl-1,3,4-thiadiazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methylsulfanyl-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to interact with key amino acid residues in proteins, leading to the inhibition of cancer cell growth . The thiadiazole moiety plays a crucial role in bonding and hydrophobic interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1,3,4-thiadiazole-2-thiol
  • 5-methyl-1,3,4-thiadiazole-2-thiol
  • 5-cyclopentylsulfanyl-1,3,4-thiadiazole-2-thiol

Uniqueness

5-methylsulfanyl-1,3,4-thiadiazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it exhibits enhanced antimicrobial and anticancer activities . The presence of the methylsulfanyl group contributes to its unique reactivity and interaction with molecular targets.

Properties

IUPAC Name

5-methylsulfanyl-1,3,4-thiadiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S3/c1-7-3-5-4-2(6)8-3/h1H3,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWGYKRJMYXYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NN=C(S1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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